molecular formula C10H13BrClO3PS B12923821 O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate

O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate

Cat. No.: B12923821
M. Wt: 359.60 g/mol
InChI Key: GIZOCQLPJFRPHW-UHFFFAOYSA-N
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Description

O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate is an organophosphate compound known for its use as an insecticide. It is characterized by the presence of bromine, chlorine, and phosphorus atoms within its molecular structure. This compound is commonly used in agricultural settings to control a variety of pests.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . The reaction conditions are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reaction kettles. For example, sodium 2-chloro-4-bromophenol is reacted with ethyl chloride in the presence of a catalyst, with the reaction temperature maintained below 30°C . The pH of the reaction mixture is controlled to be alkaline to ensure the completion of the reaction.

Chemical Reactions Analysis

Types of Reactions

O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may yield various substituted phosphorothioates.

Scientific Research Applications

O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate involves the inhibition of the acetylcholinesterase enzyme . This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate is unique due to the presence of both bromine and chlorine atoms in its structure, which can influence its reactivity and effectiveness as an insecticide. Additionally, its specific mechanism of action and the types of pests it targets make it distinct from other organophosphate compounds.

Properties

Molecular Formula

C10H13BrClO3PS

Molecular Weight

359.60 g/mol

IUPAC Name

4-bromo-2-chloro-1-[ethoxy(ethylsulfanyl)phosphoryl]oxybenzene

InChI

InChI=1S/C10H13BrClO3PS/c1-3-14-16(13,17-4-2)15-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3

InChI Key

GIZOCQLPJFRPHW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OC1=C(C=C(C=C1)Br)Cl)SCC

Origin of Product

United States

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